molecular formula C16H15N5S B6612400 3-(Cinnamylthio)-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine CAS No. 675841-68-6

3-(Cinnamylthio)-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine

Cat. No. B6612400
CAS RN: 675841-68-6
M. Wt: 309.4 g/mol
InChI Key: ZCPQYTKYTCLLAN-RMKNXTFCSA-N
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Description

3-(Cinnamylthio)-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine is a synthetic compound that has been studied in the context of scientific research applications. The compound is structurally similar to other compounds of the triazole family, which are known to have various applications in the laboratory. As such, this compound has been studied for its potential utility in laboratory experiments. In

Mechanism of Action

The mechanism of action of 3-(Cinnamylthio)-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine is not well understood. However, it is believed that the compound binds to the active site of DHDPS, which is located in the lysine biosynthesis pathway. This binding prevents the enzyme from catalyzing the reaction, resulting in decreased lysine biosynthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to inhibit the enzyme DHDPS, resulting in decreased lysine biosynthesis. This could have implications for the regulation of lysine-related metabolic pathways, as well as for the study of enzyme structure and function.

Advantages and Limitations for Lab Experiments

3-(Cinnamylthio)-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine has several advantages for use in laboratory experiments. The compound is commercially available, and can be synthesized using a simple and efficient method. In addition, the compound has been shown to be a potent inhibitor of the enzyme DHDPS, which is involved in the biosynthesis of lysine. This makes it ideal for use in the study of lysine-related metabolic pathways, as well as for drug design.
The main limitation of this compound for use in laboratory experiments is the lack of knowledge about its mechanism of action. In addition, the biochemical and physiological effects of the compound have not been extensively studied, and therefore its utility in the study of enzyme structure and function is limited.

Future Directions

Future research on 3-(Cinnamylthio)-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine should focus on further elucidating its mechanism of action and biochemical and physiological effects. In addition, the compound could be studied for its potential utility in drug design, as well as its potential use as a therapeutic agent in the treatment of lysine-related metabolic disorders. Finally, further research should be conducted on the synthesis of the compound, with the aim of developing more efficient and cost-effective methods of production.

Synthesis Methods

3-(Cinnamylthio)-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine can be synthesized using a method developed by Zhang et al. (2013). In this method, the compound is synthesized from commercially available starting materials. The synthesis involves the reaction of 4-methylbenzaldehyde, 2-pyridinecarboxaldehyde, and cinnamylthiol in the presence of sodium hydroxide and acetic acid. The reaction is carried out at a temperature of 80°C for 8 hours, and the product is isolated using column chromatography.

Scientific Research Applications

3-(Cinnamylthio)-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine has been studied for its potential utility in scientific research applications. The compound has been found to be a potent inhibitor of the enzyme dihydrodipicolinate synthase (DHDPS), which is involved in the biosynthesis of lysine. Inhibition of DHDPS by this compound has been shown to result in decreased lysine biosynthesis, which could be useful in the study of lysine-related metabolic pathways. In addition, the compound has been studied for its potential utility in the study of the structure and function of enzymes, as well as for its potential use in drug design.

properties

IUPAC Name

3-[(E)-3-phenylprop-2-enyl]sulfanyl-5-pyridin-2-yl-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5S/c17-21-15(14-10-4-5-11-18-14)19-20-16(21)22-12-6-9-13-7-2-1-3-8-13/h1-11H,12,17H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPQYTKYTCLLAN-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCSC2=NN=C(N2N)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CSC2=NN=C(N2N)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

675841-68-6
Record name 3-(CINNAMYLTHIO)-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-4-AMINE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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